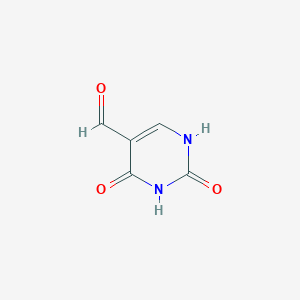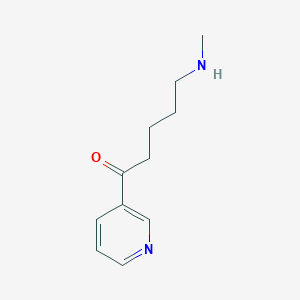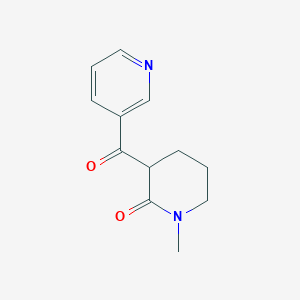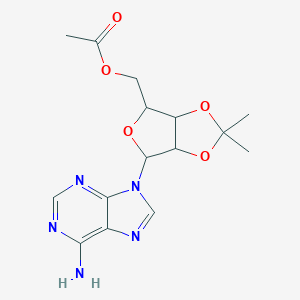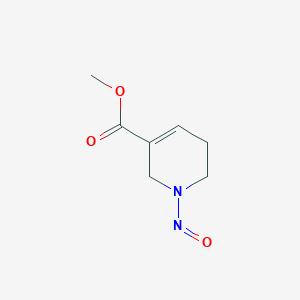
N-Nitrosoguvacoline
Vue d'ensemble
Description
N-Nitrosoguvacoline is a chemical compound with the molecular formula C7H10N2O3 . It is one of the major alkaloids present in areca nut . It has been studied for its carcinogenic properties .
Molecular Structure Analysis
N-Nitrosoguvacoline has a molecular weight of 170.166 Da and a mono-isotopic mass of 170.069138 Da . It contains a total of 22 bonds, including 12 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 N-nitroso group (aliphatic) .
Physical And Chemical Properties Analysis
N-Nitrosoguvacoline has a density of 1.3±0.1 g/cm3. Its boiling point is 311.6±42.0 °C at 760 mmHg. It has a vapour pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.3±3.0 kJ/mol. Its flash point is 142.3±27.9 °C. The index of refraction is 1.550 .
Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications : Nitroxoline shows potential as a treatment for multidrug-resistant urinary tract infections and has promising anticancer activity, particularly in urinary tract cancers (Banaś et al., 2023).
Inhibitory Effects on RNA Synthesis : 4-Nitroquinoline-N-oxide, a related compound, inhibits amino acid incorporation in polyribosomal structures, affecting RNA synthesis in cells, which is relevant in cancer research (Paul et al., 1969).
Detection in Biological Systems : A method was developed to accurately detect in vivo formation of N-nitrosomorpholine, a compound related to N-Nitrosoguvacoline, in rats and human urine, aiding the understanding of its role in tumor development (Hecht & Morrison, 1984).
Formation in Oral Cavity and Stomach : Studies show that N-nitroso compounds are formed in the oral cavity during chewing or in the stomach after swallowing, particularly in betel quid chewers (Nair et al., 1985).
Cytotoxic and Genotoxic Effects : Areca nut-related compounds, including 3-(N-nitrosomethylamino)propionaldehyde, exhibit high cytotoxicity and genotoxicity to human buccal epithelial cells, contributing to oral cancer development in betel quid chewers (Sundqvist et al., 1989).
Metabolite Identification : N-nitrosonipecotic acid, a major urinary metabolite of areca-nut alkaloid-derived nitrosamines including N-nitrosoguvacoline, can be used as a marker for exposure in betel quid chewers (Ohshima et al., 1989).
Role in Anesthesia and Pain Management : Nitrous oxide, another related compound, is used as a weak sedative in anesthesia and has potential applications in chronic pain and depression treatment (Rampil et al., 1998; Buhre et al., 2019).
Formation in Intestinal Tract : The gut microbiota play a crucial role in the formation of N-nitroso compounds in the pig cecum model, which may contribute to their carcinogenic, mutagenic, and teratogenic properties (Engemann et al., 2013).
Carcinogenic Potential in Rats : N-nitrosamines from tobacco and Areca plants can induce lung and exocrine pancreas tumors in rats, with duct-like carcinomas being the most common type observed (Rivenson et al., 1988).
Blocking Carcinogenic Formation : Ascorbic acid can effectively block the formation of carcinogenic N-nitroso compounds when combined with certain drugs, potentially reducing the risk of in vivo formation from drugs (Mirvish et al., 1972).
Propriétés
IUPAC Name |
methyl 1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(10)6-3-2-4-9(5-6)8-11/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEUEKXJAAVKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCN(C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021038 | |
| Record name | N-Nitrosoguvacoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosoguvacoline | |
CAS RN |
55557-02-3 | |
| Record name | Nitrosoguvacoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55557-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosoguvacoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosoguvacoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Nitrosoguvacoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT8D8H2TX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




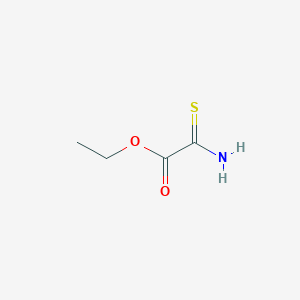
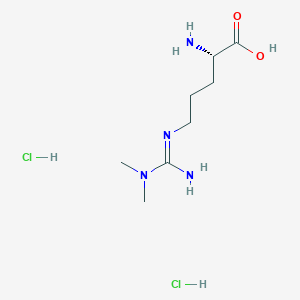
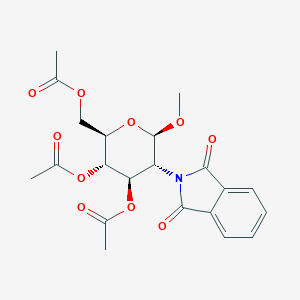
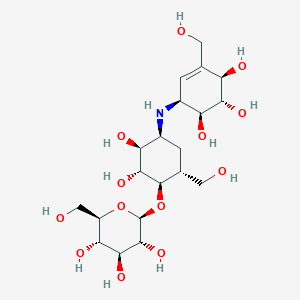
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
